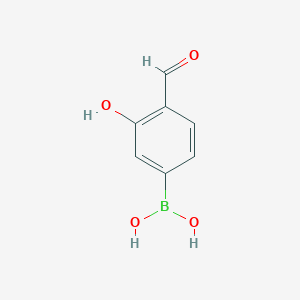

(4-Formyl-3-hydroxyphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Formyl-3-hydroxyphenyl)boronic acid is a boronic acid derivative that features a formyl group and a hydroxyl group attached to a phenyl ring.

Wirkmechanismus

Target of Action

The primary target of (4-Formyl-3-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound’s reactivity and stability are influenced by its physical and chemical properties

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . For instance, the rate of its reaction is considerably accelerated at physiological pH . Additionally, its stability and reactivity can be affected by the presence of other substances in the environment .

Biochemische Analyse

Biochemical Properties

(4-Formyl-3-hydroxyphenyl)boronic acid interacts with various enzymes and proteins. It is used as an inhibitor of serine protease and kinase enzymes, which are known to increase the growth, progression, and metastasis of tumor cells . The nature of these interactions is largely due to the ability of boronic acid to convert from sp2 trigonal hybridization to tetrahedral sp3 form .

Cellular Effects

Given its role as an inhibitor of serine protease and kinase enzymes, it is likely to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Formyl-3-hydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate or triisopropyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs hydroboration techniques, where a boron-hydrogen bond is added across an alkene or alkyne. This method is favored for its rapid reaction rates and high yields .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Formyl-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acid chlorides or anhydrides are often used for esterification reactions.

Major Products:

Oxidation: 4-Carboxy-3-hydroxyphenylboronic acid.

Reduction: 4-Hydroxymethyl-3-hydroxyphenylboronic acid.

Substitution: Various esters of this compound.

Wissenschaftliche Forschungsanwendungen

(4-Formyl-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Hydroxyphenylboronic acid

Comparison: (4-Formyl-3-hydroxyphenyl)boronic acid is unique due to the presence of both a formyl and a hydroxyl group on the phenyl ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, which may only have one functional group. For example, 4-Formylphenylboronic acid lacks the hydroxyl group, limiting its reactivity in certain substitution reactions .

Eigenschaften

IUPAC Name |

(4-formyl-3-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJFGZSXIIEXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-(acetamidosulfonyl)phenyl]benzamide](/img/structure/B2770341.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)

![N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2770355.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one](/img/structure/B2770357.png)

![4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2770361.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2770362.png)